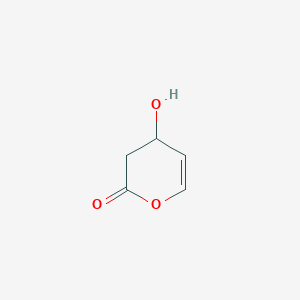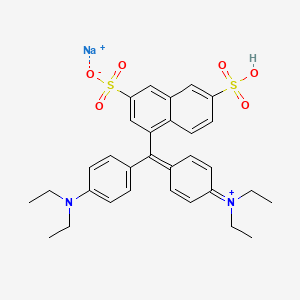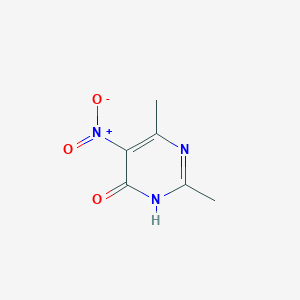![molecular formula C14H10N6OS B13107250 2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 139179-54-7](/img/structure/B13107250.png)
2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-5-(phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that contains a furan ring, a phenylthio group, and a triazolo-triazine core. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolo-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the phenylthio group: This can be done using thiolation reactions, often involving thiol reagents and suitable catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylthio group.
Reduction: Reduction reactions could target the triazolo-triazine core or the phenylthio group.
Substitution: The compound can participate in substitution reactions, especially at positions where the furan or phenylthio groups are attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halides, nucleophiles, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or desulfurized products.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science: It could be explored for its electronic or photophysical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
Mécanisme D'action
The mechanism of action for 2-(Furan-2-yl)-5-(phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine would depend on its specific application. For example:
Enzyme Inhibition: The compound might inhibit enzyme activity by binding to the active site or allosteric sites.
Receptor Binding: It could exert its effects by binding to specific receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the phenylthio group.
5-(Phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the furan ring.
Uniqueness
2-(Furan-2-yl)-5-(phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to the presence of both the furan ring and the phenylthio group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
139179-54-7 |
|---|---|
Formule moléculaire |
C14H10N6OS |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
2-(furan-2-yl)-5-phenylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C14H10N6OS/c15-12-17-14(22-9-5-2-1-3-6-9)18-13-16-11(19-20(12)13)10-7-4-8-21-10/h1-8H,(H2,15,16,17,18,19) |
Clé InChI |
XXEJWGLKJJWUQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NC3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)
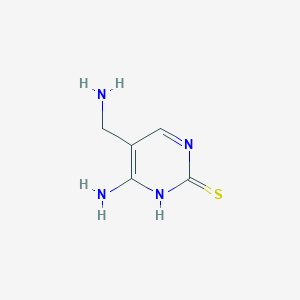



![5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13107194.png)
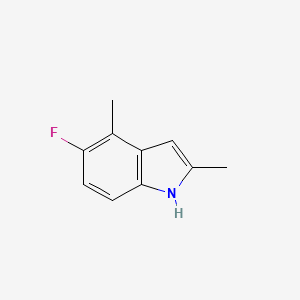
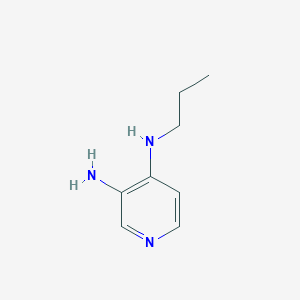
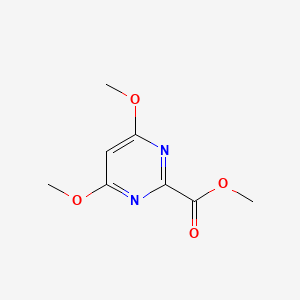

![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
